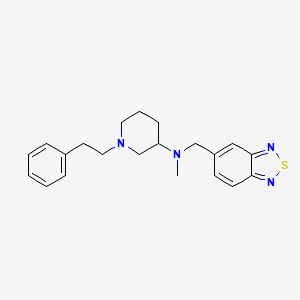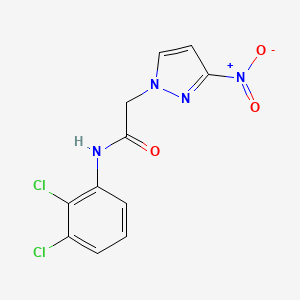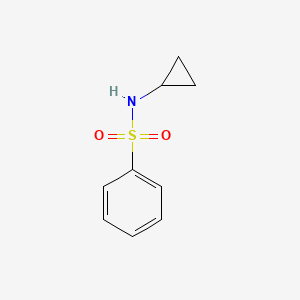![molecular formula C22H17N3O B6058954 N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide](/img/structure/B6058954.png)
N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide, also known as PPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPB is a small molecule that has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects.
作用機序
N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide exerts its effects by targeting the Nrf2-Keap1 pathway. This pathway regulates the expression of various antioxidant genes and plays a crucial role in cellular defense against oxidative stress. N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide binds to Keap1, which leads to the dissociation of Nrf2 from Keap1 and subsequent translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to antioxidant response elements (AREs) and activates the transcription of various antioxidant genes.
Biochemical and Physiological Effects:
N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to increase the expression of antioxidant genes and reduce oxidative stress in cells. N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide has also been found to inhibit the growth of cancer cells and protect against neurodegeneration. Furthermore, N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide has been shown to improve cardiovascular function by reducing oxidative stress and inflammation.
実験室実験の利点と制限
One of the major advantages of using N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide in lab experiments is its ability to target the Nrf2-Keap1 pathway, which plays a crucial role in cellular defense against oxidative stress. N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide is also a small molecule that can easily penetrate cell membranes, making it an attractive candidate for drug development. However, one of the limitations of using N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide is its potential toxicity, which needs to be carefully evaluated before its use in clinical settings.
将来の方向性
There are several future directions for research on N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide. One of the areas of research is the development of N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide-based drugs for the treatment of various diseases. Another area of research is the identification of new targets of N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide and the elucidation of its mechanism of action. Furthermore, research on the toxicity of N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide and its potential side effects is needed to ensure its safe use in clinical settings.
合成法
N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide can be synthesized using various methods, including the Suzuki coupling reaction, Sonogashira coupling reaction, and Buchwald-Hartwig coupling reaction. The most commonly used method for synthesizing N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide is the Suzuki coupling reaction. This method involves the reaction of 4-bromoacetophenone with 1-phenyl-1H-pyrazole-4-boronic acid in the presence of a palladium catalyst to yield N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide.
科学的研究の応用
N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide has been found to have potential applications in various fields of scientific research. It has been used in cancer research to inhibit the growth of cancer cells by targeting the Nrf2-Keap1 pathway. N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide has also been used in neuroscience research to study the role of the Nrf2-Keap1 pathway in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide has been used in cardiovascular research to study the role of the Nrf2-Keap1 pathway in oxidative stress-induced cardiovascular diseases.
特性
IUPAC Name |
N-[2-(1-phenylpyrazol-4-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c26-22(17-9-3-1-4-10-17)24-21-14-8-7-13-20(21)18-15-23-25(16-18)19-11-5-2-6-12-19/h1-16H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGGUVXABPWODI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-phenylpyrazol-4-yl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3,4-dimethoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6058874.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B6058876.png)
![2-methoxy-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6058881.png)

![methyl N-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-valinate](/img/structure/B6058889.png)
![N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide](/img/structure/B6058900.png)

![1,3-dimethyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6058909.png)
![4-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B6058923.png)

![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B6058947.png)
![2-[1-(cyclohexylmethyl)-4-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B6058951.png)
![2-[2-(4-nitrophenoxy)propanoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B6058969.png)
![1-[3-({3-[(3-hydroxy-1-piperidinyl)carbonyl]-1H-pyrazol-5-yl}methoxy)phenyl]ethanone](/img/structure/B6058973.png)